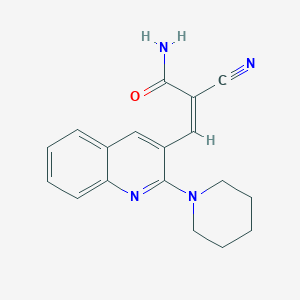

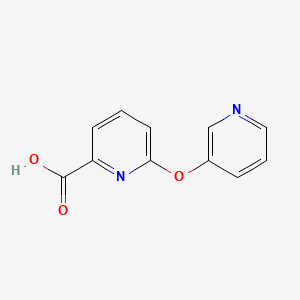

![molecular formula C20H24N4O2S B2882499 2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile CAS No. 866136-69-8](/img/structure/B2882499.png)

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile, also known as BSDDN, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of nicotinonitrile, which is a molecule found in several plants and animals. BSDDN has been synthesized in the laboratory and has a number of interesting properties that make it useful for a variety of applications.

Applications De Recherche Scientifique

Benzocyclic β-Keto Esters Reactions

The reactions of benzocyclic β-keto esters with sulfonyl azides, including benzylsulfonyl, demonstrate the significant influence of azide structure and solvent on reaction outcomes. This research contributes to understanding azidation and Favorskii-type ring contraction, essential in synthesizing complex organic compounds (Benati et al., 1999).

Porphyrazines with Annulated Diazepine Rings

Studies on porphyrazines with annulated diazepine rings, including benzylsulfonyl-substituted variants, reveal a strong solvent effect on spectral properties. This research is significant for understanding the dimerization and solvatochromic behavior of these compounds, which are relevant in photophysical and photochemical applications (Tarakanov et al., 2011).

Abiotic Transformations in Environmental Chemistry

The study of sulfamethoxazole, a sulfonyl-containing compound, under denitrifying conditions provides insights into the abiotic transformations of similar compounds. This research has implications for environmental chemistry and the understanding of contaminant behavior in water treatment processes (Nödler et al., 2012).

Disulfide-Yne and Disulfide-Diazonium Reactions

Investigations into disulfide-yne and disulfide-diazonium reactions, involving sulfonyl and diazonium compounds, are relevant for direct modification of disulfide bonds in proteins. This research aids in understanding protein structure and function, with potential applications in biochemistry and pharmaceuticals (Hung et al., 2022).

Palladacycles Inhibition and Cytotoxicity Studies

The reaction of palladacycles with benzylsulfonyl derivatives demonstrates a correlation between cathepsin B inhibition and cytotoxicity. This research has implications for the development of new anticancer agents and the understanding of enzyme inhibition mechanisms (Spencer et al., 2009).

Propriétés

IUPAC Name |

2-(4-benzylsulfonyl-1,4-diazepan-1-yl)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-16-13-17(2)22-20(19(16)14-21)23-9-6-10-24(12-11-23)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,13H,6,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZALWFXUCBVKSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

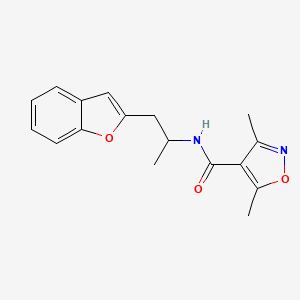

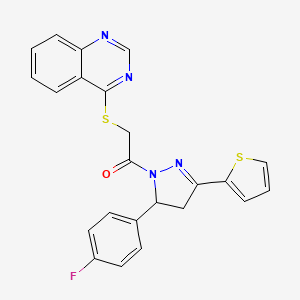

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882416.png)

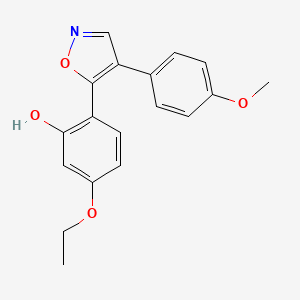

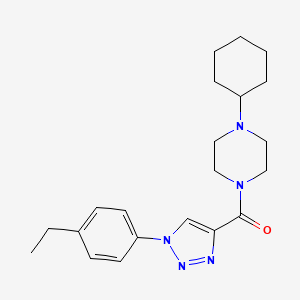

![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)

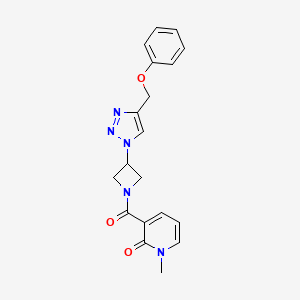

![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2882425.png)

![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)